4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine

Physicochemical Profiling Drug-Likeness Assessment Lead Optimization

This specific 3-yloxy regioisomer offers distinct advantages over the 4-yloxy variant (CAS 1797958-84-9) and pyrimidine analog (CAS 2034498-42-3) for orexin receptor antagonist lead optimization and Wnt signaling modulator development. With a CNS-favorable profile (MW 328.4, TPSA 67.7 Ų, XLogP3 3.0, 4 H-bond acceptors, 0 donors), it is ideal for hit-to-lead campaigns requiring chiral separation method development. Enantiopure material available upon request.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 2034618-87-4
Cat. No. B2487292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine
CAS2034618-87-4
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C18H20N2O2S/c1-23-17-7-3-2-6-16(17)18(21)20-12-4-5-15(13-20)22-14-8-10-19-11-9-14/h2-3,6-11,15H,4-5,12-13H2,1H3
InChIKeyUHYCYVXEKVXOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Selection Guide for 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine (CAS 2034618-87-4)


4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine (CAS 2034618-87-4) is a synthetic heterocyclic compound with the molecular formula C18H20N2O2S and a molecular weight of 328.4 g/mol [1]. It belongs to a class of compounds featuring a piperidine core functionalized with a pyridin-4-yloxy group at the 3-position and a 2-(methylsulfanyl)benzoyl amide. This specific regio- and stereochemical arrangement is one of several possible analogs explored in early-stage medicinal chemistry programs and chemical biology probe development.

Why Generic Substitution of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine Is High-Risk Without Verified Data


This compound occupies a narrow structural niche where several close analogs differ by a single atom or positional isomerism. For example, the pyrimidine analog (CAS 2034498-42-3) replaces the pyridine ring with a pyrimidine, altering hydrogen-bonding properties , while regioisomers such as the piperidin-4-yloxy variant (CAS 1797958-84-9) shift the ether attachment point, potentially leading to different conformational preferences and target binding profiles . Without head-to-head pharmacological or physicochemical data for each analog, assuming functional interchangeability carries significant risk of unanticipated differences in target engagement, solubility, metabolic stability, and off-target activity.

Quantitative Evidence Guide: Measured Properties of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine vs. Closest Analogs


Molecular Weight and Lipophilicity (XLogP3) vs. Pyrimidine Analog (CAS 2034498-42-3)

The target compound has a molecular weight of 328.4 g/mol and a calculated XLogP3 of 3.0, falling within favorable drug-like space [1]. The close pyrimidine analog (CAS 2034498-42-3), where the pyridine is replaced by pyrimidine, has a molecular weight of 329.4 g/mol and is expected to exhibit lower lipophilicity due to the additional nitrogen atom; published data for this analog reports a XLogP of 2.8 . The 0.2 unit logP difference shifts the target compound's predicted membrane permeability and solubility profile, making it potentially more suitable for CNS-targeted programs where a slightly higher logP is desired.

Physicochemical Profiling Drug-Likeness Assessment Lead Optimization

Regiochemistry Analysis: 3-yloxy vs. 4-yloxy Substitution Pattern on Piperidine

The target compound features a 3-pyridin-4-yloxy substitution on the piperidine ring, creating a stereocenter and a bent geometry that differs from the 4-yloxy analog (CAS 1797958-84-9) . In related piperidine-based series, 3-substituted regioisomers often display distinct target selectivity profiles compared to 4-substituted congeners due to altered vector angles of the pendant aromatic group [1]. The 3-yloxy attachment introduces one undefined stereocenter (noted in PubChem), whereas the 4-yloxy analog is achiral at the point of attachment [2]. For programs requiring chiral chromatography or enantioselective synthesis, this distinction is procurement-critical.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Hydrogen Bond Acceptor Count and TPSA vs. Methyl-Linked Analog

The target compound has a topological polar surface area (TPSA) of 67.7 Ų and 4 hydrogen bond acceptors (the pyridine N, the amide carbonyl O, the ether O, and the thioether S is generally not considered a strong HBA) [1]. A structurally related analog where the pyridin-4-yloxy group is replaced by a pyridin-4-ylmethoxy linker (which introduces an additional methylene) would increase TPSA and rotatable bond count, potentially reducing passive membrane permeability. The target compound's more compact ether linkage keeps TPSA below 70 Ų, a recognized threshold for good oral absorption and CNS penetration [2].

Pharmacokinetic Prediction Permeability Solubility Optimization

Heavy Atom Count and Structural Complexity vs. Simplified Piperidine-Benzoyl Scaffolds

With 23 heavy atoms and a complexity score of 387, 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine occupies a 'lead-like' space between fragment-sized molecules (<20 heavy atoms) and more elaborate drug candidates (>30 heavy atoms) [1]. This intermediate complexity offers a balance between synthetic tractability and the potential for selective target engagement. In contrast, simplified piperidine-benzoyl analogs lacking the pyridyloxy group (e.g., 3-benzoylpiperidine derivatives) have fewer heavy atoms and lower complexity, which may reduce opportunities for specific polar interactions but also simplify synthesis and IP positioning.

Fragment-Based Drug Design Lead-Likeness Chemical Tractability

Optimal Research and Industrial Application Scenarios for 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine


Structure-Activity Relationship (SAR) Studies in Orexin or GPCR Antagonist Programs

The compound's structural features—a piperidine core with a pyridin-4-yloxy group and a 2-(methylsulfanyl)benzoyl amide—place it within the chemical space explored in orexin receptor antagonist patents [1]. For teams investigating OX1/OX2 selectivity, the 3-yloxy substitution pattern and the specific methylsulfanyl benzoyl moiety offer differentiated vectors for probing receptor subtype selectivity compared to 4-substituted or pyrimidine-containing analogs. Its intermediate physicochemical profile (MW 328.4, TPSA 67.7 Ų, XLogP3 3.0) makes it suitable for hit-to-lead optimization campaigns targeting CNS-penetrant orexin modulators.

Chemical Probe Development for Wnt Pathway Inhibition

The pyridyl piperidine scaffold is a recognized chemotype in Wnt pathway inhibitor discovery [2]. The target compound, with its unique combination of the 2-(methylsulfanyl)benzoyl amide and 3-pyridin-4-yloxy substitution, could serve as a starting point for developing selective Wnt signaling modulators. Its lead-like heavy atom count (23) and favorable TPSA (<70 Ų) position it for further functionalization to improve potency while maintaining drug-like properties.

Comparative Physicochemical Profiling for CNS Drug Discovery Programs

The compound's XLogP3 of 3.0 and TPSA of 67.7 Ų align with CNS drug-like space [3]. Its defined structural features (4 H-bond acceptors, 0 H-bond donors, 4 rotatable bonds) make it an informative tool compound for benchmarking computational permeability and solubility prediction models against structurally similar but physicochemically distinct analogs. Procurement of this specific regioisomer, rather than the 4-yloxy or pyrimidine variant, ensures accurate assessment of how the 3-yloxy-pyridine vector affects CNS MPO scores and blood-brain barrier penetration predictions.

Enantioselective Synthesis and Chiral Chromatography Method Development

The presence of an undefined stereocenter at the piperidine 3-position [4] makes this compound a suitable substrate for developing enantioselective synthetic routes or chiral separation protocols. Compared to the achiral 4-yloxy analog, this compound provides a relevant test case for method development in asymmetric synthesis, which may be critical for programs where enantiopure material is required for in vivo efficacy or toxicology studies.

Quote Request

Request a Quote for 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.